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molecular formula C19H10N2O2 B8805438 Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid CAS No. 134859-13-5

Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid

Cat. No. B8805438
M. Wt: 298.3 g/mol
InChI Key: CQNYRPSEJIZKNJ-UHFFFAOYSA-N
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Patent
US08253899B2

Procedure details

500 mL of dimethylformaldehyde was added to a mixture of 10 g of purified acenaphthenequinone and 84 g of 3,4-diaminobenzoic acid. The reactant continued to be stirred at room temperature for 21 hours. The precipitate was filtered to obtain a crude composition. This crude composition was dissolved in heated dimethylformamide, filtered again and purified by washing in dimethylformamide and water.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)=O.[C:5]1(=O)[C:15]2=[C:16]3[C:11](=[CH:12][CH:13]=[CH:14]2)[CH:10]=[CH:9][CH:8]=[C:7]3[C:6]1=O.[NH2:19][C:20]1[CH:21]=[C:22]([CH:26]=[CH:27][C:28]=1[NH2:29])[C:23]([OH:25])=[O:24]>CN(C)C=O>[CH:8]1[C:7]2[C:6]3[C:5]([C:15]4[C:16]=2[C:11]([CH:12]=[CH:13][CH:14]=4)=[CH:10][CH:9]=1)=[N:19][C:20]1[C:28](=[CH:27][CH:26]=[C:22]([C:23]([OH:25])=[O:24])[CH:21]=1)[N:29]=3

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10 g
Type
reactant
Smiles
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O
Name
Quantity
84 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to be stirred at room temperature for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a crude composition
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
by washing in dimethylformamide

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
Smiles
C1=CC=C2C=CC=C3C2=C1C1=NC2=CC=C(C=C2N=C13)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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